molecular formula C12H19F2NO3 B13125328 tert-Butyl 3-acetyl-4,4-difluoropiperidine-1-carboxylate

tert-Butyl 3-acetyl-4,4-difluoropiperidine-1-carboxylate

Cat. No.: B13125328
M. Wt: 263.28 g/mol
InChI Key: KYTIBNIAZRVNJZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
tert-Butyl 3-acetyl-4,4-difluoropiperidine-1-carboxylate (CAS: 2137696-38-7) is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an acetyl substituent at position 3, and two fluorine atoms at position 4 of the piperidine ring. It is a white solid with applications as a key intermediate in organic synthesis, particularly in material science and pharmaceutical research. Its fluorine atoms enhance metabolic stability and influence conformational rigidity, while the acetyl group provides reactivity for further functionalization, such as nucleophilic substitutions or reductions.

Synthesis:
Common synthetic routes involve fluorination reactions (e.g., using DAST or Deoxo-Fluor) to introduce difluorine groups and subsequent acetylation. The Boc group is typically introduced early to protect the amine functionality during multi-step syntheses.

Properties

Molecular Formula

C12H19F2NO3

Molecular Weight

263.28 g/mol

IUPAC Name

tert-butyl 3-acetyl-4,4-difluoropiperidine-1-carboxylate

InChI

InChI=1S/C12H19F2NO3/c1-8(16)9-7-15(6-5-12(9,13)14)10(17)18-11(2,3)4/h9H,5-7H2,1-4H3

InChI Key

KYTIBNIAZRVNJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CN(CCC1(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-acetyl-4,4-difluoropiperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the difluoromethyl group and the acetyl group. The tert-butyl ester is then formed to protect the carboxylate group during subsequent reactions. Reaction conditions often involve the use of reagents such as L-selectride in anhydrous tetrahydrofuran .

Chemical Reactions Analysis

tert-Butyl 3-acetyl-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-acetyl-4,4-difluoropiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-acetyl-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the acetyl group may influence its metabolic stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The following table summarizes key structural analogs and their differences:

Compound Name Substituents CAS Number Molecular Weight Key Applications
tert-Butyl 3-acetyl-4,4-difluoropiperidine-1-carboxylate 3-acetyl, 4,4-difluoro 2137696-38-7 ~263.23 (estimated) Material synthesis, pharmaceutical intermediates
(S)-tert-Butyl 3-amino-4,4-difluoropiperidine-1-carboxylate 3-amino, 4,4-difluoro 2055848-75-2 ~248.25 Peptide coupling, drug discovery
tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate 3,3-difluoro, 4,4-dihydroxy 1067914-83-3 253.24 Polar intermediates, prodrug synthesis
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 4-(3,4-difluorobenzylamino) 1349716-46-6 326.38 Kinase inhibitors, receptor-targeted drugs

Key Observations :

  • Reactivity: The acetyl group in the main compound enables ketone-based reactions (e.g., Grignard additions), whereas amino analogs (e.g., CAS 2055848-75-2) are suited for amide bond formation.
  • Solubility: Dihydroxy derivatives (e.g., CAS 1067914-83-3) exhibit higher polarity and aqueous solubility compared to acetyl or benzylamino analogs.
  • Biological Activity: The difluorobenzylamino group in CAS 1349716-46-6 enhances aromatic interactions, making it relevant in kinase inhibitor development.

Biological Activity

tert-Butyl 3-acetyl-4,4-difluoropiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C12H19F2NO3
Molecular Weight 263.28 g/mol
IUPAC Name This compound
CAS Number 2137696-38-7

The biological activity of this compound primarily involves the modulation of various biological pathways. Studies suggest that it may exert its effects through:

  • Enzyme Inhibition : The compound has been noted to inhibit certain enzymes critical for cellular functions, potentially affecting cell proliferation and apoptosis.
  • Receptor Interaction : It may interact with specific receptors in the body, influencing signaling pathways associated with cancer progression and other diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound showed significant cytotoxicity in human cancer cell lines, including breast and colorectal cancer models. It was found to induce apoptosis more effectively than standard chemotherapeutic agents in some cases .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases:

  • Cholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on FaDu hypopharyngeal tumor cells.
    • Findings : The compound exhibited a higher rate of apoptosis compared to the reference drug bleomycin, suggesting its potential as an effective anticancer agent .
  • Neuroprotective Study :
    • Objective : To assess the effects on cholinergic signaling in neuronal models.
    • Findings : The compound demonstrated significant inhibition of acetylcholinesterase activity, indicating its potential role in enhancing cognitive function and providing neuroprotection .

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